molecular formula C4H6ClN3O2S B13299081 (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

Cat. No.: B13299081
M. Wt: 195.63 g/mol
InChI Key: LJVTVIYDPGHJJO-UHFFFAOYSA-N
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Description

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S and a molecular weight of 195.63 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with methanesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-3-6-4(8-7-3)2-11(5,9)10/h2H2,1H3,(H,6,7,8)

InChI Key

LJVTVIYDPGHJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CS(=O)(=O)Cl

Origin of Product

United States

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